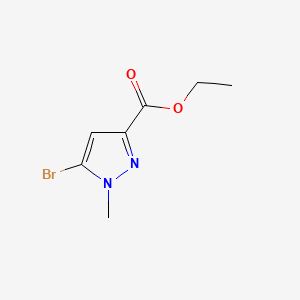

ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

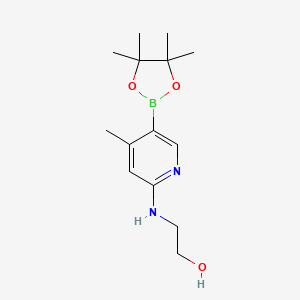

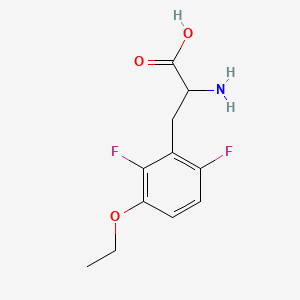

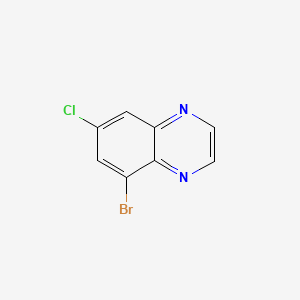

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 . It is a pyrazole derivative, which is a class of compounds that have gained popularity since the early 1990s due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a scaffold similar to our compound of interest, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, has been produced by Wang Y et al. as an insecticidal compound .

Molecular Structure Analysis

The molecular structure of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Chemical Reactions Analysis

Pyrazoles, including ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives have been extensively studied for their diverse biological activities. They have been found to exhibit roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Agriculture

In the agricultural sector, pyrazoles are used in the development of herbicides . Their unique chemical structure allows them to interfere with the growth of unwanted plants, making them effective in crop protection.

Organic Synthesis

Pyrazoles serve as starting materials for the preparation of more complex heterocyclic systems . Their reactivity can be influenced by their structural features, including tautomerism, which can impact the synthetic strategies where pyrazoles are involved .

Development of New Synthetic Methods

The structure and reactivity of pyrazoles, including 3(5)-aminopyrazoles, are important in the design of new synthetic methods . Understanding these relationships can lead to the development of more efficient and effective synthesis processes.

Synthesis of Condensed Heterocyclic Systems

3(5)-Aminopyrazoles, which are related to the compound , are often used as precursors in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . These systems have relevance in the pharmaceutical field.

Eco-friendly Synthesis

Innovative protocols for the synthesis of pyrazole derivatives have been developed that offer valuable eco-friendly attributes. For example, the use of resinous, nontoxic, thermally stable, and cost-effective catalysts, along with simple reaction workups .

Mechanism of Action

Target of Action

Similar compounds, such as pyrazoles, are known to interact with a variety of biological targets, influencing their function and contributing to their versatile roles in medicinal chemistry .

Mode of Action

Pyrazoles, in general, are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the way ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate interacts with its targets, leading to changes in their function .

Biochemical Pathways

It is known that pyrazoles can be used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . These systems can potentially interact with various biochemical pathways, influencing their function and downstream effects .

Result of Action

It is known that changes in the structure of pyrazoles can translate into changes in properties, potentially influencing the biological activities of targets bearing a pyrazole moiety .

Action Environment

The action of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate can be influenced by various environmental factors. For instance, the type of solvent can strongly affect the associations between pyrazole molecules, favoring pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters . This can potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

When handling ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Pyrazoles, including ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that future research may continue to explore the synthesis and applications of pyrazole derivatives.

properties

IUPAC Name |

ethyl 5-bromo-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFAPSHASGINRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693384 |

Source

|

| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1269293-48-2 |

Source

|

| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethynylimidazo[1,2-a]pyridine](/img/structure/B567955.png)